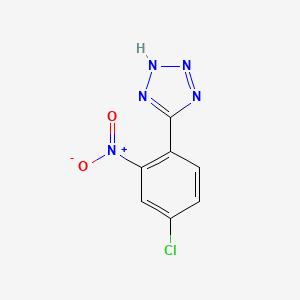

5-(4-chloro-2-nitrophenyl)-2H-Tetrazole

描述

Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Five-membered heterocyclic compounds containing multiple nitrogen atoms, such as pyrrole, pyrazole, imidazole, and triazole, are fundamental building blocks in organic chemistry. researchgate.netsigmaaldrich.com These rings are often aromatic, conferring stability, and their nitrogen atoms can participate in hydrogen bonding and coordination with metal ions. researchgate.netresearchgate.net Tetrazoles are particularly noteworthy within this class due to their high nitrogen content, which imparts unique electronic properties. nih.gov The parent tetrazole can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. rsc.org The acidity of the N-H proton in tetrazoles is comparable to that of carboxylic acids, a key feature in their role as bioisosteres. nih.govnih.gov

The journey of tetrazole chemistry began in 1885 with its discovery by the Swedish chemist J.A. Bladin. phmethods.netnih.gov Initially, the synthesis of tetrazoles was challenging, often requiring harsh reaction conditions. researchgate.net However, the development of new synthetic methodologies, such as the [3+2] cycloaddition of azides with nitriles, has made these compounds more accessible. phmethods.net The recognition of the tetrazole moiety's utility in drug design, particularly with the success of drugs like the angiotensin II receptor blocker Losartan, spurred a significant increase in research interest. mdpi.comresearchgate.net Today, tetrazole chemistry is a dynamic field, with ongoing efforts to develop more efficient and environmentally friendly synthetic routes and to explore new applications for this versatile heterocycle. chemistryjournals.net

Strategic Importance of Phenyl-Substituted Tetrazoles within Tetrazole Chemistry

The introduction of a phenyl substituent at the 5-position of the tetrazole ring creates a class of compounds with significant strategic importance. The phenyl group can be readily modified with various functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties. phmethods.net This modularity is highly advantageous in drug discovery, where structure-activity relationships are explored to optimize biological activity. nih.gov For example, studies on substituted phenyl-tetrazoles have revealed that the nature and position of the substituents on the phenyl ring can significantly influence their biological effects, such as their anticancer or anti-inflammatory properties. phmethods.netnih.gov

Rationale for Focused Academic Inquiry into 5-(4-chloro-2-nitrophenyl)-2H-Tetrazole

The specific compound this compound presents a compelling case for focused academic inquiry due to the combination of three key structural features: the tetrazole ring, the chloro substituent, and the nitro group on the phenyl ring. The tetrazole core provides a metabolically stable scaffold with proven biological relevance. nih.gov The chloro and nitro groups are electron-withdrawing substituents that are known to modulate the electronic properties and reactivity of the phenyl ring.

The presence of a chloro group at the para-position and a nitro group at the ortho-position of the phenyl ring in this compound makes it an interesting candidate for several reasons. Electron-withdrawing groups can enhance the acidity of the tetrazole proton, potentially influencing its interactions with biological targets. mdpi.com Furthermore, such substituents are often explored in the design of antimicrobial and anticancer agents. phmethods.net The specific substitution pattern may also influence the compound's conformational preferences and its ability to fit into the binding sites of enzymes or receptors. Academic inquiry into this molecule would likely focus on its synthesis, structural characterization, and the evaluation of its potential biological activities, contributing to the broader understanding of how substituent effects can be harnessed in the design of novel tetrazole-based compounds.

Structure

3D Structure

属性

IUPAC Name |

5-(4-chloro-2-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN5O2/c8-4-1-2-5(6(3-4)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXREIWWHIYEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways and Methodological Innovations for 5 4 Chloro 2 Nitrophenyl 2h Tetrazole

Foundational [3+2] Cycloaddition Protocols for 5-Substituted Tetrazoles

The cornerstone of 5-substituted tetrazole synthesis lies in the [3+2] cycloaddition reaction, a powerful and widely employed method for constructing the five-membered tetrazole ring. thieme-connect.com This reaction typically involves the combination of a nitrile and an azide (B81097) source.

Traditional Approaches Utilizing Azides and Nitriles

Historically, the synthesis of 5-substituted 1H-tetrazoles has been achieved through the reaction of organic nitriles with an azide, often in the form of sodium azide. thieme-connect.comresearchgate.net This method has become the conventional route for preparing these heterocyclic compounds. thieme-connect.com The reaction involves the formal [2+3] cycloaddition of the nitrile's carbon-nitrogen triple bond and the azide ion. nih.gov

Early methods sometimes utilized hydrazoic acid, which is highly toxic, volatile, and explosive, necessitating the development of safer and more efficient protocols. thieme-connect.com Modern approaches often employ various catalysts to facilitate the reaction under milder conditions and improve yields. researchgate.net For instance, the use of amine salts as catalysts in solvents like dimethylformamide (DMF) has been shown to smoothly produce 5-substituted 1H-tetrazoles in good to excellent yields under moderate conditions. researchgate.net

The general scheme for this traditional approach can be represented as:

R-C≡N + N₃⁻ → 5-substituted-1H-tetrazole anion

This anion is subsequently protonated during workup to yield the final tetrazole product. nih.gov

Mechanistic Considerations of the Cycloaddition Process in Tetrazole Formation

The mechanism of tetrazole formation through the [3+2] cycloaddition of azides and nitriles is a subject of detailed study. It is generally accepted that the reaction proceeds via a 1,3-dipolar cycloaddition. nih.gov However, the precise mechanism can vary depending on the nature of the reactants and the presence of catalysts.

Theoretical calculations using density functional theory (DFT) suggest that the reaction may not be a direct concerted cycloaddition. Instead, it can proceed through a stepwise mechanism involving a nitrile activation step, leading to the formation of an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. The stability of this intermediate and the activation barriers are strongly influenced by the electronic properties of the substituent on the nitrile. google.com

In metal-catalyzed systems, the mechanism is thought to involve the initial coordination of either the azide or the nitrile to the metal center. htdchem.com This coordination activates the substrate, lowering the activation energy for the cycloaddition. For example, in cobalt-catalyzed reactions, a cobalt(II) diazido intermediate has been isolated and shown to be catalytically active, suggesting that the azide coordinates to the metal before reacting with the nitrile. htdchem.comepo.org It is mechanistically established that the azide can directly interact with the nitrile attached to the metal catalyst, with the azide ligand coordinated to the metal center potentially offering enhanced activity in the cycloaddition step. htdchem.comepo.org

Targeted Synthesis of 5-(4-chloro-2-nitrophenyl)-2H-Tetrazole and Related Intermediates

The synthesis of the specific compound this compound follows the general principles of [3+2] cycloaddition, starting with the synthesis of its key precursor, 4-chloro-2-nitrobenzonitrile (B1583667).

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of this compound is 4-chloro-2-nitrobenzonitrile. This intermediate is a valuable building block in the synthesis of various pharmaceutical compounds. epo.org

A common and industrially viable method for preparing 4-chloro-2-nitrobenzonitrile involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. researchgate.netepo.orgrsc.org This process is typically carried out in an inert solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, generally between 140°C and 170°C. researchgate.netrsc.org The presence of a small amount of an inorganic cyanide, like potassium or sodium cyanide, can also be utilized in the reaction mixture. epo.orgbeilstein-journals.org The use of 2,5-dichloronitrobenzene as a starting material is advantageous as it is a commercially available and reasonably priced raw material. rsc.orgbeilstein-journals.org

The synthesis can be summarized as follows: 2,5-dichloronitrobenzene + CuCN → 4-chloro-2-nitrobenzonitrile

Following the reaction, the product can be isolated by pouring the mixture into a solvent like toluene, filtering the inorganic byproducts, and purifying the resulting residue. researchgate.netepo.org

Once the 4-chloro-2-nitrobenzonitrile precursor is obtained, it undergoes the [3+2] cycloaddition reaction with an azide source, such as sodium azide, to form the tetrazole ring, yielding this compound.

Optimization of Reaction Conditions and Solvent Effects

The efficiency and yield of the [3+2] cycloaddition reaction for synthesizing tetrazoles are highly dependent on the reaction conditions, particularly the choice of solvent. The polarity of the solvent plays a crucial role. For instance, in the synthesis of 5-phenyl-1H-tetrazole, polar protic solvents like ethanol (B145695) at reflux temperatures have been shown to be effective. nih.gov Conversely, using aprotic solvents such as dioxane and ethyl acetate (B1210297) may not yield the desired product. nih.gov The use of dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, has been shown to be ineffective in some cases, while in others, it is the solvent of choice. nih.govnih.gov Water is considered an ideal green solvent due to its environmentally friendly properties and has been successfully used in some tetrazole syntheses. beilstein-journals.org The careful selection of the solvent is therefore critical to achieving high yields of tetrazole derivatives. nih.gov

The optimization of other parameters such as temperature, reaction time, and the molar ratio of reactants is also essential. For example, in the synthesis of 5-substituted 1H-tetrazoles catalyzed by pyridine (B92270) hydrochloride, the yield was significantly influenced by the molar ratio of sodium azide to the catalyst. researchgate.net

The development of novel catalyst systems has been a major focus in advancing the synthesis of 5-substituted tetrazoles, aiming for greener, more efficient, and reusable methods.

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O): This inexpensive and eco-friendly catalyst has been effectively used for the synthesis of 5-substituted 1H-tetrazoles. In a one-pot process using dimethyl sulfoxide (DMSO) as the solvent, copper sulfate pentahydrate catalyzes the [3+2] cycloaddition of nitriles and sodium azide, resulting in high yields. This system offers the advantages of being cost-effective and utilizing a less toxic catalyst.

Nano-Titanium(IV) Chloride-Silica (nano-TiCl₄·SiO₂): Silica-supported titanium chloride acts as a mild, solid Lewis acid catalyst. This heterogeneous catalyst is stable, easy to handle, and can be stored at ambient temperature without losing its activity. Nano-sized titanium dioxide (TiO₂) prepared from titanium (IV) chloride can also be used. The nano-catalyst, with its high surface area, can enhance reaction rates and efficiency.

Magnetic Carbon Nanotubes (MCNTs): MCNTs represent a cutting-edge class of catalysts that combine the high surface area and stability of carbon nanotubes with the magnetic properties of nanoparticles like Fe₃O₄. These hybrid materials are excellent catalyst supports, allowing for easy separation and recycling of the catalyst using an external magnet. A novel magnetic carbon nanotube composite, AlFe₂O₄–MWCNT–TEA–Ni(II), has been designed as a highly efficient catalyst for the synthesis of 5-substituted-1H-tetrazoles, achieving high yields in short reaction times under eco-friendly conditions. rsc.org The catalyst's components work synergistically: AlFe₂O₄ provides magnetic stability, multi-walled carbon nanotubes (MWCNTs) increase the surface area, triethanolamine (B1662121) (TEA) stabilizes the nickel ions, and Ni(II) promotes the tetrazole synthesis.

Table 1: Comparison of Catalytic Systems in the Synthesis of 5-Substituted Tetrazoles

| Catalyst System | Key Advantages | Typical Reaction Conditions |

|---|---|---|

| Copper(II) Sulfate Pentahydrate | Inexpensive, eco-friendly, good yields. | One-pot, DMSO solvent. |

| Nano-Titanium(IV) Chloride-Silica | Mild solid Lewis acid, stable, easy to handle. | Can be used in various organic syntheses. |

| Magnetic Carbon Nanotubes | High efficiency, easy recovery and recyclability, sustainable. rsc.org | DMF solvent, 50 °C. rsc.org |

Temperature and Reaction Time Dependencies for Tetrazole Synthesis

The formation of 5-substituted tetrazoles from the cycloaddition of nitriles and azide salts is highly dependent on reaction parameters, primarily temperature and duration. nih.govyoutube.com While specific kinetic data for this compound is not extensively documented in readily available literature, general principles derived from the synthesis of related 5-aryl-1H-tetrazoles provide critical insights. The reaction typically requires elevated temperatures to proceed at a practical rate. nih.gov

The synthesis of 5-substituted-1H-tetrazoles often involves the [3+2] cycloaddition of various nitriles with sodium azide. scielo.bracs.org The reaction conditions, including temperature and time, are optimized to maximize yield. For instance, in a study using a Cobalt(II) complex as a catalyst, aromatic nitriles were converted to their corresponding tetrazoles at 110 °C in DMSO over 12 hours, achieving excellent yields. acs.org Lowering the temperature or reaction time generally leads to a significant decrease in product yield.

The following table illustrates the effect of temperature and time on the yield of 5-phenyltetrazole from benzonitrile (B105546) and sodium azide, a reaction analogous to the formation of the title compound's core structure.

Table 1: Effect of Temperature and Reaction Time on 5-Phenyltetrazole Synthesis

| Entry | Temperature (°C) | Time (h) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 110 | 12 | DMSO | Co(II) Complex (1 mol%) | 99 | acs.org |

| 2 | 110 | 6 | DMSO | Co(II) Complex (1 mol%) | 65 | acs.org |

| 3 | 90 | 12 | DMSO | Co(II) Complex (1 mol%) | 52 | acs.org |

| 4 | Ambient | 24 | DCM | None specified | Moderate | beilstein-journals.org |

| 5 | 80 | 4 | EtOH | Fe3O4@SiO2-APTES-TFA | Excellent | rsc.org |

As shown in the table, higher temperatures and longer reaction times generally favor higher yields. The choice of solvent and catalyst system also plays a crucial role, with polar aprotic solvents like DMSO and DMF often being effective. acs.orgorganic-chemistry.org The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring of the target compound, this compound, would likely activate the nitrile group towards nucleophilic attack by the azide, potentially allowing for milder reaction conditions compared to unsubstituted benzonitrile. nih.gov However, precise optimization would be necessary to achieve high yields and prevent side reactions.

Regioselective Synthesis of 2H-Tetrazole Isomers and their Control

The synthesis of 5-substituted tetrazoles from nitriles and azides typically yields the 1H-tautomer, which is generally the more thermodynamically stable isomer in solution. nih.govmdpi.com However, for specific applications, the synthesis of the less stable 2H-isomer is required. Achieving regioselectivity in favor of the 2H-isomer is a significant synthetic challenge that necessitates specific strategies to override the inherent thermodynamic preference. rsc.org

Several methods have been developed for the regioselective N2-arylation or alkylation of 5-substituted-1H-tetrazoles to yield 2,5-disubstituted tetrazoles. organic-chemistry.org These methods often involve pre-forming the tetrazole ring and then introducing the substituent at the N2 position.

Key strategies for controlling regioselectivity include:

Metal-Catalyzed N2-Arylation: Copper-based catalysts have shown high regioselectivity for the N2-arylation of 5-substituted tetrazoles using arylboronic acids. A mild and effective method utilizes [Cu(OH)(TMEDA)]2Cl2 for this transformation, affording 2,5-disubstituted tetrazoles. organic-chemistry.org

Use of Diaryliodonium Salts: A metal-free approach involves the use of diaryliodonium salts for the N2-arylation of 5-substituted-1H-tetrazoles. This method is applicable to a wide range of aryl groups, including those with electron-deficient characteristics. organic-chemistry.org

Reaction with Aryldiazonium Salts: The reaction of aryldiazonium salts with various partners can lead to the regioselective formation of 2-aryl-2H-tetrazoles. For instance, a [3+2] cycloaddition reaction between arenediazonium salts and trimethylsilyldiazomethane, catalyzed by silver trifluoroacetate, yields 2-aryltetrazoles with good functional group compatibility. nih.gov Another approach involves the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure. organic-chemistry.org

The choice of method depends on the specific substrate and desired functional group tolerance. For the synthesis of this compound, a strategy involving the initial formation of 5-(4-chloro-2-nitrophenyl)-1H-tetrazole followed by a regioselective N-H functionalization would be a plausible route, though direct cycloaddition methods that favor the 2H isomer are continually being developed. The electronic properties of the 4-chloro-2-nitrophenyl group would significantly influence the reactivity and regioselectivity of these reactions.

Table 2: Comparison of Regioselective Synthesis Methods for 2,5-Disubstituted Tetrazoles

| Method | Reagents | Catalyst/Conditions | Regioselectivity | Scope | Reference |

|---|---|---|---|---|---|

| N2-Arylation | 5-Substituted tetrazole, Arylboronic acid | [Cu(OH)(TMEDA)]2Cl2 | High for N2 isomer | Various arylboronic acids | organic-chemistry.org |

| N2-Arylation | 5-Substituted-1H-tetrazole, Diaryliodonium salt | Metal-free | High for N2 isomer | Electron-rich and electron-deficient aryl groups | organic-chemistry.org |

| Cycloaddition | Arenediazonium salt, Trimethylsilyldiazomethane | Silver trifluoroacetate | Regioselective | Wide functional group compatibility | nih.gov |

Sustainable and Green Chemistry Methodologies in the Synthesis of Tetrazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including tetrazoles. dntb.gov.ua These methodologies aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. lew.roresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. lew.roijrpr.comrsc.orgnih.gov The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide can be significantly accelerated under microwave heating. organic-chemistry.org This technique is particularly beneficial for reactions that typically require long reflux times at high temperatures, thus saving significant energy. researchgate.net For example, the conversion of inactive nitriles into 5-substituted 1H-tetrazoles has been efficiently achieved in DMF under microwave irradiation. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.gov Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures. This method has been successfully applied to the synthesis of various tetrazole derivatives, often under milder conditions and in shorter times than conventional methods. nih.govmdpi.commdpi.comresearchgate.net

Use of Green Catalysts and Solvents: A major focus of green chemistry is the replacement of toxic and hazardous materials. In tetrazole synthesis, this includes:

Water as a Solvent: Performing reactions in water is highly desirable from a green chemistry perspective. Zinc salts have been shown to effectively catalyze the reaction of sodium azide with a broad range of nitriles in water, producing 5-substituted 1H-tetrazoles. organic-chemistry.org

Heterogeneous Catalysts: The use of solid-supported, recyclable catalysts simplifies product purification and reduces waste. rsc.org Various nanomaterials, such as magnetic nanoparticles functionalized with catalytic species, have been developed for the green synthesis of tetrazoles. rsc.org These catalysts offer advantages like high efficiency, easy separation from the reaction mixture, and good reusability. rsc.org For instance, a magnetic nanocatalyst (Fe3O4@L-lysine-Pd(0)) has been used for the [3+2] cycloaddition of aryl nitriles and sodium azide in water. rsc.org

Table 3: Overview of Green Synthesis Methodologies for Tetrazoles

| Methodology | Key Features | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times | Higher yields, energy efficiency, cleaner reactions | Synthesis of 5-substituted 1H-tetrazoles from nitriles in DMF | organic-chemistry.orglew.roijrpr.com |

| Ultrasound Irradiation | Acoustic cavitation enhances reactivity | Shorter reaction times, milder conditions, improved yields | Synthesis of 1,5-disubstituted tetrazoles | nih.govnih.gov |

| Green Solvents | Use of water instead of volatile organic compounds | Environmentally benign, safe, inexpensive | Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles in water | organic-chemistry.org |

The application of these green methodologies to the synthesis of this compound could offer significant advantages in terms of environmental impact and process efficiency.

Comprehensive Spectroscopic Characterization of 5 4 Chloro 2 Nitrophenyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule. For 5-(4-chloro-2-nitrophenyl)-2H-tetrazole, the ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the substituted phenyl ring.

The 4-chloro-2-nitrophenyl group contains three aromatic protons. Their chemical shifts are significantly influenced by the electronic effects of the chloro and nitro substituents. The nitro group, being a strong electron-withdrawing group, will deshield adjacent protons, shifting their signals to a lower field (higher ppm). The chlorine atom also contributes to this deshielding effect.

Based on data from similar substituted phenyl-tetrazoles, the expected signals for the aromatic protons would appear in the range of δ 7.5-8.5 ppm. rsc.orgsemanticscholar.org The proton ortho to the nitro group is expected to be the most deshielded. The coupling patterns (splitting) of these protons would provide further structural confirmation, appearing as doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. In some 1H-tetrazoles, a characteristic C-H proton signal for the tetrazole ring itself can be observed between 8.9 and 9.8 ppm; however, in this 5-substituted derivative, this proton is replaced by the phenyl group. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analyses of structurally similar compounds. semanticscholar.orggrowingscience.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (ortho to NO₂) | ~ 8.2 - 8.4 | d |

| Aromatic-H (para to NO₂) | ~ 7.8 - 8.0 | dd |

| Aromatic-H (meta to NO₂) | ~ 7.6 - 7.8 | d |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

For this compound, the spectrum would show signals for the six carbons of the phenyl ring and the single carbon of the tetrazole ring. The carbon atom of the tetrazole ring (C5) in 5-substituted 1H-tetrazoles typically resonates at approximately δ 154-155 ppm. rsc.orgsemanticscholar.org The carbons of the phenyl ring are expected to appear in the aromatic region (δ 120-150 ppm). The carbon atoms directly attached to the electron-withdrawing nitro group (C2) and chlorine atom (C4) would be significantly influenced, as would the carbon attached to the tetrazole ring (C1).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of structurally similar compounds. semanticscholar.orggrowingscience.com

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-tetrazole | ~ 154 - 156 |

| C-NO₂ | ~ 148 - 150 |

| C-Cl | ~ 135 - 137 |

| Aromatic C-H | ~ 124 - 134 |

| Aromatic C (ipso-tetrazole) | ~ 123 - 125 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Tetrazoles

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, chloro-aromatic, and tetrazole functionalities. Key vibrational modes for tetrazole rings are typically observed in the 1640-1340 cm⁻¹ and 1200-900 cm⁻¹ regions. pnrjournal.com The presence of the nitro group will give rise to strong, distinct peaks corresponding to its symmetric and asymmetric stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound Expected frequencies are based on established group frequencies and data from related tetrazole compounds. semanticscholar.orgnih.govacgpubs.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | ~ 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | ~ 1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | ~ 1350 - 1330 |

| Aromatic C=C | Ring Stretching | ~ 1610, 1490 |

| Tetrazole Ring | N=N, C=N Stretching | ~ 1500 - 1400 |

| C-Cl | Stretching | ~ 850 - 750 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis of Tetrazoles

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. researchgate.net

For this compound (C₇H₄ClN₅O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. rsc.org

The fragmentation of tetrazoles under electron impact (EI-MS) or collision-induced dissociation (CID) often involves characteristic losses. nih.govnih.gov A common fragmentation pathway for tetrazoles is the elimination of a molecule of nitrogen (N₂), resulting in a significant fragment ion at [M-28]⁺. Another predictable fragmentation is the cleavage of the bond between the phenyl ring and the tetrazole ring, leading to characteristic ions for each part of the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion/Fragment | Proposed Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₇H₄ClN₅O₂]⁺ | ~ 225/227 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M - N₂]⁺ | [C₇H₄ClN₃O₂]⁺ | ~ 197/199 |

| [C₆H₃ClNO₂]⁺ | 4-chloro-2-nitrophenyl cation | ~ 156/158 |

| [CN₅H]⁺ | Tetrazolyl cation | ~ 70 |

Elemental Analysis for Empirical Formula Validation of Synthesized Tetrazoles

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for validating the empirical formula of a newly synthesized substance. semanticscholar.orgresearchgate.net The experimentally determined percentages are compared with the calculated theoretical values to confirm the purity and elemental composition of the sample. For this compound, with the molecular formula C₇H₄ClN₅O₂, the theoretical elemental composition would be calculated to serve as a benchmark for experimental results.

Table 5: Theoretical Elemental Composition of C₇H₄ClN₅O₂

| Element | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon (C) | 12.01 | 84.07 | 37.27% |

| Hydrogen (H) | 1.01 | 4.04 | 1.79% |

| Chlorine (Cl) | 35.45 | 35.45 | 15.72% |

| Nitrogen (N) | 14.01 | 70.05 | 31.06% |

| Oxygen (O) | 16.00 | 32.00 | 14.18% |

| Total | 225.61 | 100.00% |

Crystallographic Analysis and Solid State Structural Insights of 5 4 Chloro 2 Nitrophenyl 2h Tetrazole

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystallographic study for 5-(4-chloro-2-nitrophenyl)-2H-tetrazole is not publicly available, extensive data from closely related analogs, such as 5-(4-chlorophenyl)-1H-tetrazole and various nitrophenyl-tetrazoles, provide a robust framework for understanding its likely solid-state characteristics.

The crystallographic parameters of a compound, including its space group, unit cell dimensions, and the number of molecules per unit cell (Z-value), are fundamental to describing its crystal lattice. For instance, the related compound 5-(4-chlorophenyl)-1H-tetrazole crystallizes in the monoclinic system. nih.govresearchgate.net In one reported structure, it features two independent molecules within the asymmetric unit. nih.gov Another analog, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, also crystallizes in a monoclinic system. nih.gov These examples suggest that this compound would likely adopt a similar low-symmetry crystal system, accommodating the specific packing demands of the substituted phenyl and tetrazole rings.

Table 1: Comparative Crystallographic Parameters of Related Tetrazole Structures

| Compound | Formula | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 5-(4-chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | Monoclinic | 9.4596 | 11.437 | 7.2988 | 107.91 | 4 |

| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | C₈H₇N₅O₂ | Monoclinic | 4.9057 | 16.938 | 11.463 | 98.65 | 4 |

The geometry of the tetrazole ring and its orientation relative to the substituted phenyl ring are critical conformational features. In many 5-phenyltetrazole derivatives, the two rings are not coplanar. For example, in 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene (B151609) and tetrazole rings is 45.7(2)°. nih.govresearchgate.net This twist is a common feature, arising from the steric hindrance between the ortho-substituent on the phenyl ring and the tetrazole ring. A similar non-planar conformation would be expected for this compound due to the presence of the ortho-nitro group. In contrast, one of the independent molecules of 5-(4-chlorophenyl)-1H-tetrazole is nearly planar, with a dihedral angle of just 0.22(6)°, while the other is significantly twisted at 17.38(6)°. nih.gov The bond lengths and angles within the tetrazole ring itself are generally consistent with those of other tetrazole derivatives. researchgate.net

The crystal packing of tetrazole derivatives is typically dominated by a network of intermolecular interactions. Hydrogen bonding is a prominent feature in 1H-tetrazoles, where N-H···N interactions link molecules into chains or more complex architectures. nih.govnih.gov In the structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains by these hydrogen bonds, which are further stabilized by π–π stacking interactions between adjacent tetrazole rings, with a centroid–centroid distance of 3.450(2) Å. nih.govresearchgate.net For the 2H-tautomer of this compound, which lacks an N-H bond for classical hydrogen bonding, other interactions such as C-H···N, halogen bonding involving the chlorine atom, and interactions involving the nitro group would be expected to play a crucial role in the crystal packing.

Tautomerism and Prototropic Equilibria in the Crystalline State of 5-Substituted Tetrazoles

5-Substituted tetrazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. The predominance of a particular tautomer is highly dependent on the physical state. researchgate.net In the gas phase, the 2H-tautomer is generally more stable, whereas the 1H-tautomer often dominates in polar solvents and is typically the sole tautomer present in the neat crystalline state. researchgate.netnih.gov This preference in the solid state is largely attributed to the ability of the 1H-tautomer to form stabilizing intermolecular N-H···N hydrogen bonds.

However, the electronic nature of the substituent at the C-5 position can influence this equilibrium. While the title of the compound specifies the 2H-tautomer, it is important to note that the 1H form is more commonly observed in the crystalline state for many 5-aryl tetrazoles. researchgate.net The presence of electron-withdrawing groups like the nitro and chloro substituents on the phenyl ring can affect the acidity and electronic distribution of the tetrazole ring, potentially influencing the tautomeric preference in the solid state. Theoretical calculations on a series of 5-substituted tetrazoles, including those with chloro and nitro groups, have been performed to understand their relative stabilities. researchgate.net

Comparative Structural Analysis with Related Chloro- and Nitro-Substituted Aromatic Compounds

A comparative analysis with related structures highlights the influence of the chloro and nitro substituents on the molecular and supramolecular structure.

The combined presence of both a chloro and a nitro group in this compound suggests a complex interplay of steric and electronic effects. The ortho-nitro group would likely dictate a twisted conformation, while both substituents would contribute to a complex network of intermolecular interactions, shaping a unique and intricate crystal lattice.

Theoretical and Computational Investigations of 5 4 Chloro 2 Nitrophenyl 2h Tetrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of heterocyclic compounds like 5-(4-chloro-2-nitrophenyl)-2H-tetrazole. These computational methods provide insights into the molecular geometry, orbital energies, and charge distributions, which are difficult to determine experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. nih.gov For a molecule such as this compound, the B3LYP hybrid functional is frequently employed. B3LYP incorporates a combination of Hartree-Fock exchange with DFT exchange-correlation functionals, which has been shown to yield reliable results for a wide range of organic systems. nih.govrsc.org

The selection of a basis set is crucial for the accuracy of the calculations. The 6-31G* basis set is a commonly used Pople-style basis set that provides a good compromise between accuracy and computational expense for molecules of this size. It is a split-valence basis set, meaning it uses two sets of functions for valence electrons, and includes polarization functions (d-orbitals on heavy atoms, denoted by the asterisk), which are essential for describing the anisotropic electron distribution in cyclic and aromatic systems accurately. researchgate.netinpressco.com This level of theory, B3LYP/6-31G*, is well-suited for geometry optimization and for calculating the electronic properties of the title compound. researchgate.netresearchgate.net

Table 1: Common DFT Methodologies for Heterocyclic Compounds

| Component | Description | Common Example |

|---|---|---|

| Method | The theoretical framework for calculating electronic structure. | Density Functional Theory (DFT) |

| Functional | The approximation used for the exchange-correlation energy in DFT. | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G* |

This table presents a widely accepted level of theory for computational studies on molecules similar to this compound.

Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the charge distribution is significantly influenced by the various substituents. The tetrazole ring is inherently electron-rich, while the 2-nitro and 4-chloro groups on the phenyl ring are strongly electron-withdrawing. This push-pull electronic character dictates the distribution of electron density. researchgate.net The nitro group, in particular, dramatically lowers the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is expected to have significant contributions from the tetrazole ring and the phenyl ring, while the LUMO is likely localized primarily on the nitrophenyl moiety. researchgate.netgrafiati.com Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial charges on each atom and highlighting intramolecular charge transfer interactions that contribute to the molecule's stability. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Contributions

| Orbital | Predicted Primary Locus | Implication |

|---|---|---|

| HOMO | Tetrazole Ring / Phenyl Group | Region of likely electrophilic attack |

| LUMO | Nitrophenyl Group | Region of likely nucleophilic attack |

| HOMO-LUMO Gap | Expected to be relatively small | Indicates potential for charge-transfer interactions |

This table outlines the expected distribution and characteristics of the frontier orbitals based on the electronic nature of the compound's constituent parts.

Tautomeric Equilibrium and Relative Stability of Isomers of this compound

Tetrazoles substituted at the 5-position with a group other than hydrogen can exist as two primary NH-tautomers: the 1H- and 2H-isomers. researchgate.netuq.edu.au The specified compound is the 2H-tautomer, but it exists in equilibrium with its 1H-counterpart. Theoretical calculations are essential for determining the relative stabilities of these tautomers, as their individual isolation can be challenging. nih.gov The 5H-tautomer is significantly higher in energy and is not typically considered a major contributor to the equilibrium. researchgate.netnih.gov

In the gas phase, where intermolecular interactions are absent, the relative stability of tautomers is governed purely by their intrinsic electronic and structural properties. High-level ab initio calculations for simple tetrazoles have consistently shown that the 2H-tautomer is energetically preferred over the 1H-tautomer in the gas phase. uq.edu.aunih.gov The energy difference is typically in the range of 5-10 kJ/mol. sci-hub.se This preference is attributed to the specific electronic arrangement and aromaticity within the tetrazole ring. Therefore, for this compound, the 2H form is predicted to be the most stable tautomer in a solvent-free environment.

Table 3: Predicted Relative Gas-Phase Stabilities of Tautomers

| Tautomer | Predicted Relative Energy (ΔE) | Predicted Gas-Phase Abundance |

|---|---|---|

| 2H-isomer | 0 kJ/mol (Reference) | Major |

| 1H-isomer | ~ +5-10 kJ/mol | Minor |

This table shows the expected relative energies for the two main tautomers in the gas phase, based on established trends for 5-substituted tetrazoles. uq.edu.ausci-hub.se

The tautomeric equilibrium of tetrazoles is highly sensitive to the surrounding medium. uq.edu.au The influence of a solvent is typically modeled computationally using a Polarizable Continuum Model (PCM), which simulates the dielectric effect of the solvent. mdpi.com The 1H-tetrazole tautomer generally possesses a significantly larger dipole moment than the 2H-tautomer. uq.edu.au Consequently, polar solvents will preferentially stabilize the more polar 1H-tautomer.

Table 4: Predicted Effect of Solvent Polarity on Tautomeric Equilibrium

| Solvent Environment | Dielectric Constant (ε) | Predicted Dominant Tautomer |

|---|---|---|

| Gas Phase | 1 | 2H-isomer |

| Non-polar (e.g., Dioxane) | ~2 | 2H-isomer (with increased 1H population) |

| Polar (e.g., Water) | ~80 | 1H-isomer |

This table illustrates the general trend of how solvent polarity is expected to shift the tautomeric preference from the 2H- to the 1H-isomer. uq.edu.aumdpi.com

Acid-Base Properties and Ionization Behavior of Tetrazoles

The N-H proton of the tetrazole ring is acidic, and the tetrazole moiety is often considered a bioisostere of the carboxylic acid group due to its similar pKa value and planar structure at physiological pH. researchgate.net The acidity of the tetrazole is primarily associated with the 1H-tautomer, which possesses the N-H bond. Deprotonation results in the formation of a resonance-stabilized tetrazolate anion.

The acid strength (pKa) is strongly modulated by the electronic effects of the substituents on the molecule. In the case of 5-(4-chloro-2-nitrophenyl)-1H-tetrazole (the acidic tautomer), the presence of two powerful electron-withdrawing groups (4-chloro and 2-nitro) on the phenyl ring is expected to significantly increase its acidity compared to unsubstituted 5-phenyltetrazole. These groups stabilize the negatively charged tetrazolate conjugate base through inductive and resonance effects, thereby facilitating the loss of the proton. libretexts.org This stabilization lowers the pKa, making the compound a stronger acid. The acid-base behavior can be altered in different solvent systems, particularly in microemulsions or non-aqueous media where partitioning effects become significant. rsc.org

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(4-chloro-2-nitrophenyl)-1H-Tetrazole |

| 1H-tetrazole |

| 2H-tetrazole |

| 5H-tetrazole |

| 5-phenyltetrazole |

| Formamide |

| Water |

Conformational Landscape and Dynamic Studies of the Phenyl-Tetrazole System

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl and tetrazole rings. This rotation determines the relative orientation of the two aromatic systems and is influenced by the steric and electronic effects of the substituents on the phenyl ring, namely the chloro and nitro groups.

The conformational landscape of substituted five-membered rings, such as tetrazoles, has been explored using computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov These studies have shown that the conformational preferences are highly dependent on the nature and position of the substituents. nih.gov For phenyl-substituted heterocyclic systems, the rotation of the phenyl group is a key dynamic process.

In the case of this compound, the presence of a nitro group at the ortho position, in addition to the chloro group at the para position, is expected to introduce further steric and electronic constraints. The nitro group is bulkier than a hydrogen atom and its interaction with the tetrazole ring will likely lead to a high rotational barrier. The most stable conformation is anticipated to be one where the bulky nitro group is oriented away from the tetrazole ring to minimize steric repulsion. The dihedral angle between the planes of the phenyl and tetrazole rings will be a critical parameter defining the conformational minima.

The dynamic behavior of this system in solution would be characterized by the interconversion between different rotational conformers. The rate of this interconversion would be dependent on the height of the rotational energy barrier. Given the expected high barrier due to the ortho-nitro group, it is plausible that distinct conformers could be observable at room temperature using techniques like dynamic NMR spectroscopy.

Table 1: Calculated Rotational Energy Barrier for a Structurally Similar Phenyl-Tetrazole System

| Compound | Computational Method | Rotational Barrier (kcal/mol) | Reference |

| 5-(2-chloro-phenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | B3LYP/6-311++G** | 17.52 | researchgate.net |

This table presents a calculated rotational energy barrier for a compound with a similar phenyl-tetrazole linkage, providing an estimate for the steric hindrance that can be expected in the title compound.

Reaction Mechanism Prediction and Energy Barriers via Computational Modeling

The synthesis of 5-substituted tetrazoles is commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net For the formation of this compound, the reaction would involve 4-chloro-2-nitrobenzonitrile (B1583667) and an azide source, such as sodium azide. Computational chemistry, particularly DFT, is a powerful tool for predicting the reaction mechanisms and associated energy barriers for such transformations.

While a specific computational study on the synthesis of this compound is not available, general mechanistic pathways for tetrazole formation have been investigated theoretically. These studies typically involve the calculation of the potential energy surface to identify the transition states and intermediates along the reaction coordinate.

The [3+2] cycloaddition is a concerted process, meaning that the two new sigma bonds are formed in a single step through a cyclic transition state. The energy of this transition state, known as the activation energy, determines the rate of the reaction. The electronic nature of the substituents on the benzonitrile (B105546) reactant plays a crucial role in modulating the activation energy.

In the case of 4-chloro-2-nitrobenzonitrile, the presence of two electron-withdrawing groups (chloro and nitro) on the phenyl ring will significantly influence the electronic properties of the nitrile group. The electron-withdrawing nature of these substituents is expected to make the nitrile carbon more electrophilic, thereby facilitating the nucleophilic attack by the azide ion. This increased electrophilicity could potentially lower the activation energy for the cycloaddition reaction compared to unsubstituted benzonitrile.

A general representation of the predicted reaction mechanism is as follows:

Reactant Complex Formation: The 4-chloro-2-nitrobenzonitrile and the azide ion approach each other to form a pre-reaction complex.

Transition State: The system proceeds through a highly ordered, five-membered cyclic transition state where the new nitrogen-carbon and nitrogen-nitrogen bonds are partially formed.

Product Formation: The transition state collapses to form the stable 5-(4-chloro-2-nitrophenyl)tetrazolate anion.

Protonation: Subsequent protonation of the tetrazolate anion yields the final this compound product.

Computational studies on similar reactions have provided insights into the magnitude of the energy barriers. For instance, DFT calculations have been employed to study condensation reactions for the synthesis of other nitrogen-containing heterocycles, providing detailed mechanistic explanations and energy profiles. rsc.org The activation energies for these types of cycloadditions can vary depending on the specific reactants and reaction conditions.

Table 2: Key Steps in the Predicted Synthesis of this compound

| Step | Description | Expected Energetic Feature |

| 1 | Formation of Reactant Complex | Exergonic |

| 2 | [3+2] Cycloaddition | Rate-determining step with a specific activation energy |

| 3 | Formation of Tetrazolate Anion | Exergonic |

| 4 | Protonation | Exergonic |

This table outlines the key stages in the proposed reaction mechanism for the formation of the title compound, based on general principles of [3+2] cycloaddition reactions.

Chemical Reactivity and Transformation Mechanisms of 5 4 Chloro 2 Nitrophenyl 2h Tetrazole

Reactivity at the Tetrazole Ring Systemnih.govdntb.gov.ua

The tetrazole ring is an aromatic, high-nitrogen heterocycle that can participate in various chemical reactions. nih.govthieme-connect.com Its reactivity is characterized by the presence of four nitrogen atoms, which can act as sites for electrophilic attack, and the potential for the entire ring to be involved in substitution or cleavage reactions. nih.govresearchgate.net

Electrophilic Attack on Nitrogen Atoms (e.g., N-alkylation)nih.govnih.govsci-hub.st

A primary mode of reactivity for 5-substituted-1H-tetrazoles is electrophilic attack, most commonly N-alkylation, on the ring's nitrogen atoms. researchgate.net Due to the existence of two tautomeric forms (1H and 2H), alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers. researchgate.netmdpi.com The distribution of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. researchgate.net

For tetrazoles bearing electron-withdrawing groups at the C5 position, such as a nitro group, the reaction landscape often shifts. Studies on the alkylation of 5-nitrotetrazole salts have shown a preference for the formation of N(2) regioisomers. researchgate.net This regioselectivity can be attributed to the electronic influence of the substituent on the nucleophilicity of the different nitrogen atoms within the tetrazole ring. Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivity in N-alkylation reactions of other substituted tetrazoles. mdpi.com

Factors Influencing N-Alkylation Regioselectivity in 5-Substituted Tetrazoles

| Factor | Influence on Reaction Outcome | Example/Principle |

|---|---|---|

| C5 Substituent | Electron-withdrawing groups (like the nitro group in the parent phenyl ring) generally favor the formation of the N2-alkylated isomer. researchgate.net | Alkylation of 5-nitrotetrazole salts predominantly yields N(2) products. researchgate.net |

| Reaction Conditions | The choice of base, solvent, and temperature can alter the ratio of N1 to N2 isomers. | N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 yielded a separable mixture of N1 and N2 isomers. mdpi.com |

| Tautomer Equilibrium | The reaction proceeds from the most stable tautomer present under the reaction conditions. The 1H-form is often more stable in solution, while the 2H-form can be more stable in the gas phase. mdpi.com | The tautomeric composition of the starting material influences the final product ratio. mdpi.com |

Nucleophilic Substitution Reactions Involving the Tetrazole Moietynih.gov

While less common than reactions on the ring's nitrogen or carbon atoms, the tetrazole ring itself can, under certain conditions, act as a leaving group in a nucleophilic substitution reaction. Research on 2,5-disubstituted tetrazoles has demonstrated this reactivity. For instance, in the case of 2-(4-nitrophenyl)-5-phenoxytetrazole, treatment with a phenoxide ion resulted in the substitution of the entire tetrazole ring, yielding 4-nitrodiphenyl ether. kisti.re.kr This type of transformation highlights that the tetrazole moiety can be displaced by a strong nucleophile, a reaction driven by the stability of the departing tetrazolide anion and the electronic activation provided by substituents on the phenyl ring. kisti.re.kr

Transformations Involving the Chloro- and Nitro-Substituted Phenyl Moiety

The phenyl ring of 5-(4-chloro-2-nitrophenyl)-2H-tetrazole is "activated" towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group. This group, positioned ortho to the carbon-chlorine bond, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The chlorine atom at the C4 position serves as an effective leaving group in such reactions.

This reactivity pattern is well-documented for analogous chloro-nitroaromatic compounds. For example, in reactions involving 1-nitro-4-chloroanthraquinone, the chlorine atom is readily substituted by phenolate (B1203915) anions. researchgate.net Similarly, syntheses starting from 2-chloro-4-nitrobenzamide derivatives show versatile substitution at the chloro-position. nih.gov Therefore, it is expected that this compound would react with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride ion, providing a straightforward route to a diverse range of 4-substituted-2-nitrophenyl tetrazole derivatives.

Beyond substitution, the nitro group itself is a site for chemical transformation, most notably reduction to an amino group. This conversion is a fundamental reaction in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Potential Transformations of the Substituted Phenyl Ring

| Reactive Group | Type of Transformation | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Chloro Group (C4) | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Alkoxides (R-O⁻), Thiolates (R-S⁻) | 4-amino, 4-alkoxy, or 4-thioether substituted 2-nitrophenyl tetrazoles. |

| Nitro Group (C2) | Reduction | H2/Pd/C, Sn/HCl, Fe/CH3COOH | 5-(2-amino-4-chlorophenyl)-2H-tetrazole. |

Ring Cleavage and Degradation Pathways of Tetrazole Structuresnih.gov

Tetrazole rings can undergo cleavage under energetic conditions, such as thermolysis or photolysis. researchgate.net The decomposition of tetrazoles often proceeds through the extrusion of molecular nitrogen, a thermodynamically favorable process that reflects the high nitrogen content of the heterocycle. researchgate.netsci-hub.st These degradation pathways can lead to the formation of highly reactive intermediates like nitriles, carbenes, or nitrilimines, which can be trapped or undergo further reactions. dntb.gov.uaresearchgate.net For example, the combustion of tetrazole and 5-chlorotetrazole involves decomposition that produces stable energetic nitrile derivatives. researchgate.net In some cases, unexpected ring-opening reactions can occur even under milder conditions, as observed in the reaction of a bis-tetrazole which underwent cleavage and subsequent rearrangement. sci-hub.st

Thermal Stability and Decomposition Processes of High-Nitrogen Compoundsnih.govdntb.gov.uathieme-connect.com

As high-nitrogen compounds, tetrazoles are known for their high positive enthalpies of formation and their tendency to decompose exothermically. researchgate.net The thermal stability of 5-phenyltetrazole derivatives is significantly influenced by the nature of the substituents on the phenyl ring.

Experimental studies on related compounds have shown that the introduction of electron-withdrawing substituents, such as chlorine atoms, tends to increase the thermal stability of the molecule. nih.gov In one study, the initial decomposition temperature (T5%) of an unsubstituted parent compound was 253 °C, while analogous compounds with one or two chlorine substituents showed increased thermal stability, with a dichloro-substituted derivative being stable up to 300 °C in an oxidizing atmosphere. nih.gov This stabilizing effect is desirable for the storage and processing of such energetic materials. nih.gov The decomposition of these compounds typically occurs in distinct stages, with a major mass loss occurring at high temperatures. nih.gov

Effect of Phenyl Substituents on Thermal Stability of Related Heterocycles nih.gov

| Substituent on Phenyl Ring | Effect on Thermal Stability | Initial Decomposition Temp. (T5%) |

|---|---|---|

| Unsubstituted | Baseline | ~253 °C |

| Electron-donating (e.g., para-methyl) | Increased stability | ~266 °C |

| Electron-withdrawing (e.g., meta- or para-chloro) | Increased stability | Slight increase over unsubstituted |

| Two Chlorine Atoms | Significantly increased stability | ~300 °C |

Role of this compound as a Chemical Intermediate in Complex Organic Synthesisresearchgate.net

Tetrazole derivatives are considered privileged structures in medicinal chemistry and are frequently used as versatile intermediates in the synthesis of complex organic molecules. researchgate.netbeilstein-journals.org The tetrazole ring is often employed as a bioisosteric replacement for carboxylic acids, offering advantages in metabolic stability and lipophilicity. thieme-connect.comacs.org

While specific, documented syntheses using this compound as a starting material are not prominent in the surveyed literature, its structure makes it an inherently valuable chemical intermediate. The molecule possesses three distinct reactive sites that can be addressed with high selectivity:

The Tetrazole N-H bond: Allows for N-alkylation or other electrophilic substitutions to introduce a wide variety of side chains. researchgate.net

The Activated Chlorine Atom: Enables nucleophilic aromatic substitution to connect the phenyl ring to other molecular fragments via amine, ether, or thioether linkages. researchgate.net

The Nitro Group: Can be reduced to an amine, which then serves as a handle for amide bond formation, diazotization, or other reactions common to anilines.

This combination of functional handles allows for the stepwise and controlled construction of complex, drug-like molecules. beilstein-archives.org The ability to first modify the tetrazole ring and then perform subsequent transformations on the phenyl ring (or vice versa) makes this compound a strategic building block for creating libraries of novel compounds for screening and development. beilstein-archives.org

Synthesis of Derivatives and Analogues of 5 4 Chloro 2 Nitrophenyl 2h Tetrazole

Functionalization of the Tetrazole Ring for Novel Derivatives

The functionalization of the tetrazole ring is a key strategy for creating new derivatives with diverse properties. This can be achieved through modifications at both the nitrogen and carbon atoms of the tetrazole core.

N-Alkylation Strategies for 2,5-Disubstituted Tetrazoles

The alkylation of 5-substituted-1H-tetrazoles is a common method for synthesizing 2,5-disubstituted tetrazoles. researchgate.net This reaction typically yields a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant focus of research. Various strategies have been developed to control the outcome of the N-alkylation reaction.

One approach involves the use of specific alkylating agents and reaction conditions. For instance, the reaction of 5-substituted tetrazoles with alkyl halides or sulfates often leads to a mixture of isomers. researchgate.net However, methods utilizing Mitsunobu conditions with alcohols have been shown to favor the formation of 2,5-disubstituted tetrazoles, which can be advantageous for installing chiral centers. nih.gov Another strategy employs the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate that acts as the alkylating agent, often showing a preference for the 2,5-disubstituted product. researchgate.net The choice of solvent and base can also influence the regioselectivity of the alkylation. researchgate.netthieme-connect.com

The synthesis of 2,5-disubstituted tetrazoles can also be achieved through multi-component reactions, which offer an efficient route to complex molecules from simple starting materials. beilstein-journals.orgnih.gov For example, a one-pot 1,3-dipolar cycloaddition/diazotization sequence starting from nitriles has been described for the direct synthesis of 2,5-disubstituted tetrazoles. researchgate.net

| Alkylation Strategy | Reagents | Key Features |

| Direct Alkylation | Alkyl halides, Alkyl sulfates | Commonly used, often yields isomeric mixtures. researchgate.net |

| Mitsunobu Reaction | Alcohols, Triphenylphosphine, Diethyl azodicarboxylate | Favors 2,5-disubstituted products, good for chiral centers. nih.gov |

| Diazotization of Amines | Aliphatic amines, Organic nitrites | Generates in situ alkylating agent, often prefers 2,5-isomer. researchgate.net |

| Multicomponent Reactions | Nitriles, Azides, and other components | One-pot synthesis, efficient for complex structures. beilstein-journals.orgnih.gov |

Modification at the C5 Position of the Tetrazole Ring

Modification of the substituent at the C5 position of the tetrazole ring offers another avenue for creating novel derivatives. While direct modification of the 4-chloro-2-nitrophenyl group after the formation of the tetrazole ring is challenging, strategies involving the synthesis of tetrazoles from appropriately functionalized nitriles are more common.

The synthesis of 5-aryl-1H-tetrazoles is typically achieved through the [3+2] cycloaddition of an aryl nitrile with an azide (B81097) source, such as sodium azide. thieme-connect.com Therefore, modifications to the C5-aryl substituent are often introduced at the benzonitrile (B105546) stage. For the synthesis of derivatives of 5-(4-chloro-2-nitrophenyl)-1H-tetrazole, this would involve starting with variations of 4-chloro-2-nitrobenzonitrile (B1583667).

Recent advancements have also focused on the direct C-H arylation of 1-substituted tetrazoles to introduce or modify the C5-aryl group, which avoids the late-stage use of potentially hazardous azides. nih.gov This method utilizes a Pd/Cu co-catalytic system and demonstrates tolerance for a wide range of functional groups. nih.gov

Synthesis of Hybrid Compounds Containing the 4-chloro-2-nitrophenyltetrazole Scaffold

Hybrid compounds, which combine two or more pharmacophores into a single molecule, represent a promising strategy in drug discovery. The 4-chloro-2-nitrophenyltetrazole scaffold can be integrated with other heterocyclic systems to create novel hybrid molecules with potentially enhanced or synergistic activities.

The synthesis of such hybrids often involves the reaction of a functionalized 5-(4-chloro-2-nitrophenyl)tetrazole with another reactive molecule. For example, a tetrazole derivative bearing a reactive handle, such as an acetyl group, can be used as a precursor. This precursor can then undergo further reactions, such as condensation with thiosemicarbazones to form tetrazole-thiazole hybrids. nih.gov Other strategies involve the coupling of the tetrazole scaffold with other heterocyclic cores like pyrazole, thiophene, or thiadiazole through various chemical transformations. nih.govmdpi.com

The development of green synthetic protocols, for instance using recyclable nano-catalysts in water, is also an active area of research for the synthesis of tetrazole-containing hybrid compounds. tubitak.gov.tr

| Hybrid Compound Type | Synthetic Approach | Example Heterocycles |

| Tetrazole-Thiazole | Condensation of a tetrazole precursor with thiosemicarbazones. nih.gov | Thiazole |

| Tetrazole-Thiophene/Thiadiazole | Cyclization reactions involving a functionalized tetrazole. nih.gov | Thiophene, Thiadiazole |

| Tetrazole-Pyrazole | Reaction of tetrazole-chalcones with hydrazine. mdpi.com | Pyrazole |

| Quinazolinone-Tetrazole | Nano-catalyzed S-alkylation and subsequent reaction with a tetrazole thiol. tubitak.gov.tr | Quinazolinone |

Systematic Structural Modifications to Explore Chemical Space for Chemical Purposes

Systematic structural modifications of the 5-(4-chloro-2-nitrophenyl)-2H-tetrazole scaffold are crucial for exploring its chemical space and understanding structure-activity relationships (SAR). This involves making targeted changes to different parts of the molecule and evaluating the impact on its chemical or biological properties.

Key areas for modification include:

The Phenyl Ring: Altering the substitution pattern on the phenyl ring by varying the position and nature of the substituents (e.g., replacing the chloro or nitro groups with other electron-withdrawing or electron-donating groups).

The Tetrazole Ring: As discussed in section 7.1.1, introducing a variety of alkyl or functionalized alkyl groups at the N2 position.

The Linker: If the tetrazole is part of a larger hybrid molecule, the nature and length of the linker connecting the two scaffolds can be systematically varied.

Such studies, where a series of analogues are synthesized and their properties compared, are fundamental to optimizing a lead compound for a specific application. While specific SAR studies on this compound are not extensively reported in the searched literature, the general principles of medicinal chemistry and analogue synthesis would apply. researchgate.netresearchgate.net The insights gained from these systematic modifications can guide the design of new derivatives with improved characteristics.

Coordination Chemistry of 5 4 Chloro 2 Nitrophenyl 2h Tetrazole and Its Role As a Ligand

Tetrazole Derivatives as Versatile Ligands in Metal Complexation

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The deprotonated form, the tetrazolate anion, is a key feature in its coordination chemistry, acting as a versatile ligand. The high nitrogen content of the tetrazole ring provides multiple potential coordination sites, allowing for a rich and varied coordination chemistry. nih.govnih.gov Tetrazole derivatives can coordinate to metal ions as monodentate, bidentate, or polydentate ligands, leading to the formation of a wide array of structures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. lnu.edu.uanih.gov

The ability of the tetrazole ring to bridge multiple metal centers is a significant aspect of its versatility. This bridging capability, utilizing different nitrogen atoms of the ring, facilitates the self-assembly of complex supramolecular architectures. nih.gov The choice of substituents on the tetrazole ring and any associated phenyl rings can further tune the electronic properties and steric profile of the ligand, influencing the resulting complex's structure, stability, and functional properties. acs.org These properties make tetrazole-based ligands valuable in materials science, with applications in areas such as gas storage, catalysis, and magnetism. rsc.org

Synthesis and Characterization of Metal-Tetrazole Complexes

The synthesis of metal-tetrazole complexes is typically achieved through several established methods. A common approach involves the direct reaction of a pre-synthesized tetrazole ligand with a metal salt in a suitable solvent. ekb.eg The reaction conditions, such as temperature, pH, and solvent system, can significantly influence the final product's stoichiometry and structure. rsc.org For instance, complexes can be prepared by reacting the tetrazole derivative with metal chlorides, nitrates, or perchlorates in solvents like methanol, ethanol (B145695), or water. lnu.edu.uaekb.egnih.gov

Another synthetic strategy is the in situ generation of the tetrazole ligand during the complexation reaction. This is often accomplished through a [2+3] cycloaddition reaction between an organonitrile and an azide (B81097) source, such as sodium azide, in the presence of a metal salt. nih.gov This one-pot synthesis can be an efficient route to novel coordination compounds.

The characterization of the resulting metal-tetrazole complexes relies on a combination of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination modes. Spectroscopic methods such as infrared (IR) spectroscopy are used to confirm the coordination of the tetrazole ring to the metal ion, often by observing shifts in the vibrational frequencies of the ring. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the ligand's environment in solution. ekb.eg

Nature of Metal-Ligand Interactions and Bonding Modes in Tetrazole Complexes

The tetrazole ring offers a variety of coordination modes to a metal center. Upon deprotonation, the resulting tetrazolate anion can coordinate through one or more of its four nitrogen atoms. The specific bonding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the tetrazole ring.

The most common coordination modes observed for 5-substituted tetrazolates are summarized in the table below. These modes range from simple monodentate coordination to more complex bridging modes that link multiple metal centers.

| Coordination Mode | Description |

| Monodentate | The tetrazolate ligand binds to a single metal center through one of its nitrogen atoms, typically N1 or N2. |

| Bidentate Chelating | The ligand coordinates to a single metal center through two adjacent nitrogen atoms, such as N1 and N2. |

| Bidentate Bridging | The ligand bridges two metal centers, with each metal binding to a different nitrogen atom (e.g., N1 and N2, or N1 and N4). |

| Tridentate Bridging | The ligand coordinates to three different metal centers, for example, through the N1, N2, and N4 atoms. |

| Tetradentate Bridging | In this mode, the tetrazolate ligand bridges four metal centers, utilizing all four nitrogen atoms for coordination. |

This table illustrates the diverse coordination capabilities of the tetrazolate ring, which contribute to the structural variety of its metal complexes.

The metal-ligand bond in these complexes is typically a coordinate covalent bond, formed by the donation of a lone pair of electrons from a nitrogen atom of the tetrazolate ring to an empty orbital of the metal ion. The strength and nature of this bond can be influenced by the hardness or softness of the metal ion and the nitrogen donor atoms, in line with Hard and Soft Acid and Base (HSAB) theory.

Impact of Substituents on Coordination Behavior (e.g., Chloro and Nitro Groups)

The substituents on the phenyl ring of 5-(4-chloro-2-nitrophenyl)-2H-tetrazole are expected to have a significant impact on its coordination chemistry. The chloro and nitro groups are both electron-withdrawing, which can influence the electronic properties of the tetrazole ring and, consequently, its interaction with metal ions.

The presence of electron-withdrawing groups on the phenyl ring generally increases the acidity of the tetrazole N-H proton, facilitating its deprotonation to form the tetrazolate anion. This can make the ligand more readily available for coordination. Furthermore, these substituents can modulate the electron density on the nitrogen atoms of the tetrazole ring, which in turn affects the strength of the metal-ligand bonds.

The table below summarizes the expected effects of the chloro and nitro substituents on the coordination behavior of this compound, based on general principles of organic and coordination chemistry.

| Substituent | Position | Electronic Effect | Expected Impact on Coordination |

| Chloro | para | Inductive: Electron-withdrawing; Resonance: Electron-donating (weak) | Overall electron-withdrawing character is expected to increase the acidity of the tetrazole N-H proton. |

| Nitro | ortho | Inductive: Strongly electron-withdrawing; Resonance: Strongly electron-withdrawing | The strong electron-withdrawing nature of the nitro group will significantly increase the acidity of the tetrazole N-H proton and decrease the basicity of the nitrogen donor atoms, potentially leading to weaker metal-ligand bonds. The ortho position may also introduce steric hindrance, influencing the preferred coordination mode. |

This table provides a predictive overview of how the specific substituents of this compound are likely to influence its properties as a ligand.

Advanced Applications in Chemical Sciences of 5 4 Chloro 2 Nitrophenyl 2h Tetrazole

High-Nitrogen Energetic Materials Research

Tetrazole derivatives are a cornerstone in the development of high-nitrogen energetic materials. Their high nitrogen content contributes to a large positive heat of formation, releasing a significant amount of energy upon decomposition, primarily in the form of environmentally benign dinitrogen gas. rsc.orgat.uaresearchgate.net The energetic properties of these compounds can be finely tuned by the introduction of various functional groups onto the tetrazole or its substituents.

The presence of a nitro group (-NO2) is a common strategy to enhance the energetic performance of these materials. rsc.orgat.ua The nitro group acts as an oxygen source, improving the oxygen balance of the molecule, which is a critical factor for efficient combustion. Research on various nitro-substituted tetrazole compounds has demonstrated their potential as high-performance explosives, often exhibiting detonation velocities and pressures comparable to or exceeding those of traditional explosives like RDX. at.uaresearchgate.netresearchgate.net

Table 1: Comparative Energetic Properties of Related Nitro-Tetrazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole | 1.805 | 9260 | 37.92 | at.ua |

| 5-(5-Nitrotetrazol-2-ylmethyl)tetrazole (anhydrous) | - | 8688 | 30.2 | researchgate.net |

| Ammonium salt of 4-nitro-3-(5-tetrazole)furoxan | 1.84 | 8919 | 36.2 | nih.gov |

| Tetrazole derivative with -NO2 group | - | Close to RDX | Close to RDX | rsc.org |

This table presents data for related compounds to provide a comparative context for the potential energetic properties of 5-(4-chloro-2-nitrophenyl)-2H-tetrazole.

Role in Oligonucleotide Synthesis as Activating Reagents

The chemical synthesis of oligonucleotides, the building blocks of DNA and RNA, is a critical process in biotechnology and molecular biology. The phosphoramidite (B1245037) method is the most widely used approach for this synthesis, and it relies on an activating reagent to facilitate the coupling of phosphoramidite monomers to the growing oligonucleotide chain. lifechemicals.comglenresearch.com

Tetrazole and its derivatives have been established as highly effective activators in this process. lifechemicals.comglenresearch.com The mechanism of activation involves the protonation of the diisopropylamino group of the phosphoramidite by the acidic tetrazole, followed by nucleophilic attack of the tetrazolide anion to form a highly reactive phosphoramidite-tetrazolide intermediate. This intermediate then readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

The efficiency of the coupling reaction is significantly influenced by the acidity of the tetrazole activator. More acidic tetrazole derivatives, often referred to as "turbo activators," can accelerate the rate-determining protonation step, leading to faster and more efficient coupling. The introduction of electron-withdrawing groups on the phenyl ring of 5-phenyltetrazole derivatives increases their acidity.